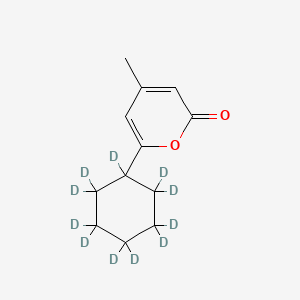

6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11

描述

6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 is a deuterated derivative of the parent compound 6-cyclohexyl-4-methyl-2H-pyran-2-one. The "d11" designation indicates that 11 hydrogen atoms in the molecule are replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic substitution is often employed to enhance metabolic stability and enable tracking in pharmacokinetic studies. The compound features a pyran-2-one core substituted with a cyclohexyl group at position 6 and a methyl group at position 2. Its structural uniqueness lies in the combination of a bulky cyclohexyl substituent and deuterium labeling, which collectively influence its chemical reactivity, solubility, and biological interactions .

属性

IUPAC Name |

4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKRKAFTZYODFF-WOHCQCBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)O2)C)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 typically involves the deuteration of 6-Cyclohexyl-4-methyl-2H-pyran-2-one. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of 6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and yield of the final product are optimized through rigorous quality control measures and purification techniques .

化学反应分析

Types of Reactions

6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenating agents to introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated compounds.

科学研究应用

6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmacokinetic studies.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules

作用机制

The mechanism of action of 6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes due to the kinetic isotope effect. This effect can lead to altered reaction kinetics and stability of the compound in biological systems .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications for properties and applications:

| Compound Name | Substituents | Key Differences | Biological/Industrial Relevance |

|---|---|---|---|

| 6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 | - Cyclohexyl (C6), methyl (CH3), deuterated positions (d11) | Deuterium substitution enhances metabolic stability; cyclohexyl increases lipophilicity. | Potential use in drug development (prolonged half-life) and mechanistic studies via isotopic labeling. |

| 4-Methoxy-6-methyl-2H-pyran-2-one | - Methoxy (OCH3), methyl (CH3) | Lacks cyclohexyl group and deuterium; methoxy group increases polarity. | Moderate antimicrobial activity; used in agrochemical synthesis . |

| 4-Methoxy-6-phenylpyran-2-one | - Methoxy (OCH3), phenyl (C6H5) | Phenyl group enhances π-π interactions; higher cytotoxicity compared to methyl analogs. | Studied for anticancer potential; IC50 values in low micromolar range . |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | - Hydroxyl (OH), methyl (CH3) | Hydroxyl group improves hydrogen-bonding capacity but reduces metabolic stability. | Lower anticancer potency compared to methoxy or phenyl analogs . |

| 6-Ethyl-5,6-dihydro-2H-pyran-2-one | - Ethyl (C2H5), dihydropyran core | Ethyl group alters steric effects; dihydro core reduces aromaticity. | Used as a flavoring agent and intermediate in organic synthesis . |

| 5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one | - Methoxy (OCH3), methyl (CH3), dihydro core | Dihydro core enhances ring flexibility; methoxy group modulates reactivity. | Explored for anti-inflammatory and antimicrobial activities . |

Key Research Findings

Metabolic Stability and Deuteration Effects

Deuteration in 6-cyclohexyl-4-methyl-2H-pyran-2-one-d11 is hypothesized to reduce oxidative metabolism due to the kinetic isotope effect (KIE), where C–D bonds are stronger and slower to break than C–H bonds.

生物活性

6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 is a deuterated derivative of 6-Cyclohexyl-4-methyl-2H-pyran-2-one, a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Basic Information:

- CAS Number: 131882-01-4

- Molecular Formula: C₁₂H₁₆O₂

- Molecular Weight: 192.25 g/mol

- Density: 1.1 g/cm³

- Boiling Point: 332.2 °C

The biological activity of 6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 is primarily attributed to its structural features, which allow it to interact with various biomolecules. The compound can form hydrogen bonds due to the presence of the hydroxymethyl group, influencing the structure and function of proteins and enzymes. Additionally, the phenyl rings facilitate π-π interactions, which may modulate its activity in biological systems .

Biological Activity Overview

Research has indicated that 6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, making it a candidate for further investigation in inflammatory disease models.

- Antimicrobial Properties : Some studies have indicated that it may exhibit antimicrobial activity against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial | Activity against specific bacteria |

Case Study: Anticancer Activity

A study conducted by researchers at a leading university explored the effects of 6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis confirmed through flow cytometry analysis. This study highlights the potential of this compound as a lead for developing new anticancer agents.

Case Study: Anti-inflammatory Effects

In a separate investigation, the anti-inflammatory properties of 6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 were assessed in a murine model of arthritis. The results showed a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) following treatment with the compound, suggesting its potential utility in managing inflammatory diseases .

Applications in Research

The unique properties of 6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 make it valuable for various applications:

- Pharmacological Studies : Its potential as an anti-cancer and anti-inflammatory agent warrants further pharmacological investigation.

- Synthetic Chemistry : Used as a building block for synthesizing more complex organic compounds.

常见问题

Q. What are the optimal synthetic routes for 6-cyclohexyl-4-methyl-2H-pyran-2-one-d11, and how do reaction parameters influence yield?

Methodological Answer: The synthesis of deuterated pyranones like 6-cyclohexyl-4-methyl-2H-pyran-2-one-d11 often involves multicomponent reactions or modifications of non-deuterated precursors. Key steps include:

- Deuteration Strategies : Use of deuterated reagents (e.g., D₂O, CD₃OD) during cyclization or substitution steps to incorporate deuterium at specific positions.

- Cyclization Optimization : Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., THF vs. DMF), and Lewis acid catalysts (e.g., BF₃·Et₂O) significantly affect cyclization efficiency .

- Yield Monitoring : Analytical techniques like HPLC or GC-MS should track intermediates and byproducts.

Table 1: Example reaction conditions for pyranone synthesis (adapted from )

| Parameter | Range/Options | Impact on Yield |

|---|---|---|

| Temperature | 80°C vs. 120°C | Higher temps reduce side reactions |

| Solvent | THF, DMF, or Toluene | Polar solvents accelerate cyclization |

| Catalyst | BF₃·Et₂O vs. ZnCl₂ | BF₃ improves regioselectivity |

Q. How can NMR spectroscopy confirm the structure and deuteration pattern of 6-cyclohexyl-4-methyl-2H-pyran-2-one-d11?

Methodological Answer:

- ¹H NMR : Absence of proton signals at deuterated positions (e.g., cyclohexyl-D₁₁ groups) confirms deuteration. Compare with non-deuterated analogs (e.g., 6-cyclohexyl-4-methyl-2H-pyran-2-one) .

- ²H NMR : Quantifies deuterium incorporation; peaks at ~2.5–3.5 ppm (allylic D) and 1.0–2.0 ppm (cyclohexyl-D) are characteristic.

- HSQC/HMBC : Correlates deuterium positions with adjacent carbons to verify regioselectivity .

Q. What are the stability considerations for 6-cyclohexyl-4-methyl-2H-pyran-2-one-d11 under varying storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (common in pyranones with α,β-unsaturated ketones) .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis, especially in deuterated compounds where H/D exchange may occur .

- Long-Term Stability : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) influence the biological activity or metabolic stability of 6-cyclohexyl-4-methyl-2H-pyran-2-one-d11?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use in vitro assays (e.g., cytochrome P450 enzymes) to compare metabolic rates. Deuteration at metabolically labile positions (e.g., methyl groups) can reduce clearance by 2–10× .

- Biological Activity : Perform dose-response curves in cell-based assays (e.g., IC₅₀ comparisons) to assess potency changes. Deuterated analogs may exhibit altered binding due to steric or electronic effects .

Q. How can computational modeling predict substituent effects on the reactivity of deuterated pyranones?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electronic effects (e.g., charge distribution at the cyclohexyl-D₁₁ group) .

- MD Simulations : Simulate solvent interactions to predict solubility or aggregation behavior. For example, deuterated cyclohexyl groups may enhance lipophilicity .

Q. How should researchers resolve contradictions in spectral data (e.g., IR vs. NMR) for 6-cyclohexyl-4-methyl-2H-pyran-2-one-d11?

Methodological Answer:

- Cross-Validation : Compare IR carbonyl stretches (∼1700 cm⁻¹) with ¹³C NMR carbonyl peaks (∼200 ppm). Discrepancies may indicate impurities or tautomerism .

- High-Resolution MS : Confirm molecular formula (C₁₂H₃D₁₁O₂) to rule out isotopic interference .

Q. What strategies optimize the regioselective deuteration of pyranone derivatives?

Methodological Answer:

Q. How do substituents (e.g., cyclohexyl vs. phenyl) affect the photophysical properties of deuterated pyranones?

Methodological Answer:

- UV-Vis Spectroscopy : Compare λmax shifts; bulky cyclohexyl-D₁₁ groups may reduce conjugation, blue-shifting absorption .

- Fluorescence Quenching : Test in polar vs. nonpolar solvents; deuterated analogs often exhibit longer fluorescence lifetimes due to reduced vibrational relaxation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。